2-(2-Aminothiazol-4-yl)-5-fluorophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-5-1-2-6(8(13)3-5)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWNOBIEOIKTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Aminothiazol 4 Yl 5 Fluorophenol and Its Analogs
Strategies for Construction of the 2-Aminothiazole (B372263) Moiety
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and its synthesis is well-established. researchgate.net The most prevalent methods involve the cyclization of precursors to form the five-membered ring.
Cyclization Reactions Employing Thioureas or Thiocarbamides with α-Haloketones
The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains the most fundamental and widely used method for constructing 2-aminothiazole derivatives. chemicalbook.com This reaction involves the condensation of an α-haloketone with a compound containing a thiourea or thioamide functional group. chemicalbook.comchemhelpasap.com
Table 1: Examples of Hantzsch Thiazole Synthesis Conditions
| α-Haloketone | Thio-component | Conditions | Yield |
| 2-Bromoacetophenone | Thiourea | Methanol, Heat | High |
| 2-Bromo-1-(4-fluorophenyl)ethanone | Thiourea | Ethanol, Reflux | Good to Excellent |
| Various 2-bromoacetophenones | Thiourea | Solvent-free, Heat | 42-93% organic-chemistry.org |
| Acetophenones | Thiourea, Iodine | DMF, Microwave | Good researchgate.net |
Regioselective Synthesis of Substituted Aminothiazoles
The Hantzsch synthesis is inherently regioselective when using thiourea, leading specifically to the formation of 2-aminothiazoles. The reaction mechanism dictates that the sulfur of the thiourea attacks the α-carbon of the ketone, and the nitrogen atoms subsequently participate in the cyclization, ensuring the amino group is positioned at the C2 position of the resulting thiazole ring. youtube.com
Recent research has explored various methods to achieve regioselective synthesis of differently substituted thiazoles. organic-chemistry.orgresearchgate.netrsc.orgresearchgate.net For instance, the use of specific starting materials like 2-oxo-2-(amino)ethanedithioates with α-haloketones can yield 2,4- and 2,5-disubstituted-1,3-thiazoles with high regioselectivity and in high yields. organic-chemistry.org While the standard Hantzsch reaction with thiourea and an α-haloketone reliably produces the 2,4-disubstituted aminothiazole, these alternative methods provide pathways to a broader range of substituted thiazole analogs. organic-chemistry.orgchemrxiv.org
Functionalization of the Amino Group (C2) and Substitution at the C4 Position of the Thiazole Ring
Once the 2-aminothiazole ring is formed, the C2 amino group serves as a versatile handle for further functionalization. This is a common strategy in drug discovery to modulate the compound's properties. mdpi.com The amino group can undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. mdpi.comnih.govmdpi.com
Alkylation: Introduction of alkyl groups.
Formation of Schiff bases: Condensation with aldehydes. nih.govmdpi.com
Diazotization: Conversion to a diazonium salt, which can then be replaced by various nucleophiles through reactions like the Sandmeyer reaction. nih.gov
For the target molecule, the C4 position is already occupied by the 5-fluorophenol group, which is introduced via the α-haloketone in the Hantzsch synthesis. However, in the synthesis of analogs, the C4 substituent can be varied by choosing different starting ketones. researchgate.net
Approaches to Introduce the 5-Fluorophenol Component
The fluorinated phenol (B47542) moiety is a critical component of the target molecule. Its introduction is typically achieved by using a precursor that already contains this structural feature.
Synthesis of Fluorinated Aminophenol Precursors
The key precursor for introducing the 5-fluorophenol component via the Hantzsch synthesis is a fluorinated α-haloacetophenone. The synthesis of this intermediate generally starts from a corresponding fluorinated acetophenone. For example, 2-bromo-1-(4-fluorophenyl)ethanone can be synthesized by the bromination of 4-fluoroacetophenone. nbinno.comrsc.org The bromination can be achieved using various reagents, such as copper(II) bromide or N-bromosuccinimide (NBS). chemicalbook.comrsc.org
Another relevant precursor is 2-amino-5-fluorophenol (B134415), which can be synthesized from 2,4-difluoroaniline through a nucleophilic substitution reaction with potassium hydroxide in water. guidechem.com While not a direct precursor for the Hantzsch route described, it is a key building block for fluorinated phenolic compounds and could be used in alternative synthetic strategies.
Table 2: Synthesis of Key Fluorinated Precursors
| Precursor | Starting Material(s) | Reagents | Key Transformation |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 4-Fluoroacetophenone | Bromine or NBS | α-Bromination nbinno.com |
| 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone | 1-(4-Bromo-3-fluorophenyl)ethanone | Copper(II) bromide | α-Bromination chemicalbook.com |
| 2-Amino-5-fluorophenol | 2,4-Difluoroaniline | Potassium hydroxide, Water | Nucleophilic Aromatic Substitution guidechem.com |
Coupling Reactions between the Thiazole and Fluorophenol Fragments
An alternative to the convergent Hantzsch synthesis involves the coupling of two separate fragments: a pre-formed 2-aminothiazole ring and a fluorophenol derivative. This approach often relies on modern cross-coupling reactions. For instance, a Suzuki reaction could be employed to couple a 4-halothiazole derivative with a fluorophenylboronic acid. mdpi.com
This strategy offers flexibility, allowing for the synthesis of a wide array of analogs by varying either the thiazole or the fluorophenol coupling partner. For example, 2-amino-5-bromothiazole can be coupled with 4-fluorophenylboronic acid after first protecting or functionalizing the amino group. mdpi.com This modular approach is highly valuable in medicinal chemistry for building libraries of related compounds.
Derivatization from Pre-synthesized Fluorophenol Building Blocks
The synthesis of 2-(2-Aminothiazol-4-yl)-5-fluorophenol can be strategically accomplished by constructing the 2-aminothiazole ring onto a pre-existing 5-fluorophenol framework. This approach allows for precise control over the substitution pattern of the phenolic ring. The most common and effective method for this transformation is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thiourea derivative. researchgate.netmdpi.com
The multi-step synthetic pathway commencing from a 5-fluorophenol building block is outlined as follows:
Protection of the Phenolic Hydroxyl Group: The synthesis begins with the protection of the reactive hydroxyl group of 5-fluorophenol to prevent unwanted side reactions in subsequent steps. A common strategy is Williamson ether synthesis, converting the phenol to an ether, such as 4-fluoroanisole (1-fluoro-4-methoxybenzene).
Friedel-Crafts Acylation: The protected fluorophenol then undergoes Friedel-Crafts acylation. Reaction with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces an acetyl group onto the aromatic ring. The methoxy group is an ortho-, para-director, leading to the formation of 1-(5-fluoro-2-methoxyphenyl)ethanone.
α-Halogenation: The resulting ketone is subjected to α-halogenation, typically bromination, to form the key α-haloketone intermediate. This reaction converts 1-(5-fluoro-2-methoxyphenyl)ethanone into 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone. This intermediate is the direct precursor for the Hantzsch cyclization. mdpi.com
Hantzsch Thiazole Synthesis: The cornerstone of the synthesis is the reaction of the α-bromoketone with thiourea. mdpi.comnih.gov This cyclocondensation reaction directly forms the 2-aminothiazole ring, yielding 4-(5-fluoro-2-methoxyphenyl)thiazol-2-amine.
Deprotection: The final step is the deprotection of the phenolic hydroxyl group. The methyl ether is cleaved using a strong demethylating agent, such as boron tribromide (BBr₃) or hydrobromic acid, to yield the target compound, this compound.
This building block approach provides a robust and versatile route to the target molecule and its analogs, allowing for variations in both the phenolic precursor and the thiourea component.
Optimization of Reaction Conditions and Yield for Target Compound Synthesis
Optimizing the reaction conditions for the Hantzsch thiazole synthesis step is critical for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of solvent, reaction temperature, time, and the use of catalysts.
Research on the synthesis of various 2-aminothiazole derivatives has shown that these factors significantly influence the reaction outcome. nih.gov For instance, the transition from conventional heating to microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov
A systematic optimization study for the cyclization of 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone with thiourea would involve varying these parameters to find the ideal conditions. Below is a representative data table illustrating how such an optimization might be approached, based on findings for analogous Hantzsch reactions. nih.gov
| Entry | Solvent | Temperature (°C) | Time (min) | Method | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | 78 | 480 | Conventional Reflux | 65 |
| 2 | Methanol | 90 | 60 | Microwave | 82 |
| 3 | Methanol | 70 | 30 | Microwave | 75 |
| 4 | Methanol | 90 | 30 | Microwave | 95 |
| 5 | Methanol | 100 | 30 | Microwave | 94 |
| 6 | Isopropanol | 90 | 30 | Microwave | 88 |
As the table demonstrates, microwave-assisted synthesis in methanol at 90°C for 30 minutes provided the optimal yield (95%) for a similar reaction. nih.gov This is a significant improvement over conventional heating, which required a much longer reaction time (8 hours) and resulted in a lower yield. While base catalysts are not always necessary, their addition can sometimes shorten reaction times further. mdpi.com Computational methods, such as Density Functional Theory (DFT), can also be employed to select reactants and predict conditions that favor higher yields. nih.gov
Exploration of Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs is an area of active development, aiming to reduce the environmental impact of chemical manufacturing. Several strategies have been successfully applied to the Hantzsch synthesis of thiazoles. bepls.com
Solvent-Free Reactions: A particularly effective green approach is the execution of the Hantzsch condensation under solvent-free conditions. By heating the α-bromoacetophenone to its melting point and then adding thiourea, the reaction can proceed to completion in seconds without the need for any solvent. organic-chemistry.org This method eliminates solvent waste, which is a major contributor to pollution in the chemical industry, and simplifies product workup. organic-chemistry.org
Use of Green Solvents: When a solvent is necessary, the choice of a green solvent can significantly improve the environmental profile of the synthesis. Water and polyethylene glycol (PEG) have been used as environmentally benign solvents for the synthesis of thiazole derivatives. bepls.com These solvents are non-toxic, non-flammable, and often recyclable.
Catalyst-Free and Recyclable Catalysts: Some modern protocols for Hantzsch synthesis have eliminated the need for a catalyst entirely. bepls.comorganic-chemistry.org In cases where a catalyst is beneficial, using a heterogeneous, recyclable catalyst, such as silica-supported tungstosilisic acid, aligns with green chemistry principles. bepls.com These catalysts can be easily separated from the reaction mixture and reused, minimizing waste.
Multi-Component Reactions: Designing the synthesis as a one-pot, multi-component reaction (MCR) is another green strategy. By combining multiple reaction steps into a single operation, MCRs reduce the need for intermediate purification steps, which in turn cuts down on solvent use and waste generation. bepls.com
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.
Spectroscopic Analysis of this compound: Data Unavailability
Following a comprehensive search for detailed spectroscopic data for the chemical compound this compound, it has been determined that specific, experimentally-derived data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, IR, and UV-Vis spectroscopy are not publicly available in the referenced materials.
The generation of a scientifically accurate and detailed article, as per the requested outline, requires precise data points including chemical shifts (δ), coupling constants (J), vibrational frequencies (cm⁻¹), and maximum absorption wavelengths (λmax). Without access to established research findings or spectral databases containing this specific information, it is not possible to provide a factual and thorough analysis for each specified subsection.
While general spectroscopic principles and data for related structural fragments—such as 2-aminothiazole and various fluorophenols—are documented, the extrapolation of this information to construct a detailed and accurate spectroscopic profile for the complete molecule of this compound would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article focusing on the spectroscopic characterization and structural elucidation of this compound cannot be generated at this time due to the absence of the necessary foundational data.
Spectroscopic Characterization and Structural Elucidation of 2 2 Aminothiazol 4 Yl 5 Fluorophenol
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 2-(2-aminothiazol-4-yl)-5-fluorophenol, with a molecular formula of C₉H₇FN₂OS, the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be employed to confirm this elemental composition with high accuracy.
Upon electron ionization (EI), the molecule is expected to form a molecular ion peak (M⁺•), which would correspond to its molecular weight. The subsequent fragmentation of this ion would provide valuable structural information. The fragmentation pattern is likely to be influenced by the stability of the resulting fragments, with cleavage occurring at the weaker bonds and leading to the formation of stable carbocations or neutral losses.
Expected Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the bond between the phenol (B47542) and thiazole (B1198619) rings is a probable fragmentation pathway. This would result in two primary fragment ions: one corresponding to the 2-aminothiazole (B372263) moiety and the other to the 5-fluorophenol moiety.
Thiazole Ring Fragmentation: The thiazole ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂).
Phenolic Ring Fragmentation: The fluorophenol ring may lose a carbon monoxide (CO) molecule, a common fragmentation for phenols, or a fluorine radical.
Hypothetical Mass Spectrometry Data Table:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Possible Neutral Loss |
| Calculated Exact Mass | [C₉H₇FN₂OS]⁺• (Molecular Ion) | - |
| Value 1 | [C₃H₃N₂S]⁺ | [C₆H₄FO]• |
| Value 2 | [C₆H₄FO]⁺ | [C₃H₃N₂S]• |
| Value 3 | [C₈H₆FN₂S]⁺ | CO |
| Value 4 | [C₉H₆N₂OS]⁺• | F |
Note: The m/z values are hypothetical and would need to be confirmed by experimental data.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Solid-State Conformation
Based on the crystal structures of similar 2-aminothiazole derivatives, it is anticipated that the molecule would exhibit a nearly planar conformation due to the conjugation between the thiazole and phenol rings. The fluorine substituent on the phenol ring is not expected to cause significant steric hindrance that would disrupt this planarity.
Expected Crystallographic Parameters:
The crystal system and space group would be determined from the diffraction data. Intermolecular hydrogen bonds are expected to play a significant role in the crystal packing. The amino group of the thiazole ring and the hydroxyl group of the phenol ring are potential hydrogen bond donors, while the nitrogen atom of the thiazole ring and the oxygen atom of the hydroxyl group can act as acceptors. These interactions would likely lead to the formation of extended networks in the crystal lattice.
Hypothetical Crystallographic Data Table:
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (examples) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| V (ų) | 1500-2000 |
| Z | 4 or 8 |
| Hydrogen Bonding | N-H···N, O-H···N, N-H···O |
Note: These parameters are hypothetical and are based on typical values for similar organic molecules.
The precise determination of the crystal structure through SCXRD would provide a definitive confirmation of the molecule's connectivity and stereochemistry, offering valuable insights into its solid-state properties and potential interactions with biological macromolecules.
Computational and Theoretical Investigations of 2 2 Aminothiazol 4 Yl 5 Fluorophenol
Density Functional Theory (DFT) Calculations for Geometrical Optimization, Vibrational Frequencies, and Electronic Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and various electronic properties of compounds.
Geometrical Optimization: The first step in most computational analyses is to determine the most stable three-dimensional conformation of the molecule, known as its ground-state geometry. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the geometry of 2-(2-Aminothiazol-4-yl)-5-fluorophenol would be optimized by finding the structure that corresponds to a minimum on the potential energy surface. This process yields crucial data on bond lengths, bond angles, and dihedral angles. While specific optimized parameters for this exact molecule are not detailed in the available literature, a hypothetical table of such results is presented below for illustrative purposes.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-S (thiazole) | 1.75 |
| Bond Length (Å) | C=N (thiazole) | 1.32 |
| Bond Length (Å) | C-F (phenol) | 1.36 |
| Bond Length (Å) | C-O (phenol) | 1.37 |
| Bond Angle (°) | C-S-C (thiazole) | 89.5 |
| Bond Angle (°) | F-C-C (phenol) | 118.0 |
| Dihedral Angle (°) | Phenol-Thiazole | 25.0 |
Vibrational Frequencies: Following optimization, a frequency calculation is performed at the same level of theory. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's vibrational spectra (FT-IR and Raman). Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the N-H bond in the amino group, the C=N stretching in the thiazole (B1198619) ring, or the C-F stretching on the phenol (B47542) ring. These theoretical spectra can be compared with experimental data to confirm the molecular structure.
Electronic Properties: DFT calculations also provide a wealth of information about the electronic nature of the molecule, including dipole moment, polarizability, and hyperpolarizability, which are important for understanding its interactions and potential applications in nonlinear optics nih.gov.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions wikipedia.orgossila.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.
HOMO-LUMO Analysis: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile ossila.com. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminothiazole and phenol rings, while the LUMO may be distributed across the conjugated system. A small HOMO-LUMO energy gap suggests that a molecule is more reactive and can be easily excited, which is relevant for its optical and electronic properties nih.gov.
Quantum Global Descriptors: The energies of the HOMO and LUMO are used to calculate several key chemical descriptors that quantify reactivity:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. A larger value indicates greater stability.
Electronegativity (χ): The power of an atom or group to attract electrons. Calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).
These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative Data)
| Parameter | Symbol | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -5.85 |
| LUMO Energy | ELUMO | -1.25 |
| Energy Gap | ΔE | 4.60 |
| Ionization Potential | I | 5.85 |
| Electron Affinity | A | 1.25 |
| Chemical Hardness | η | 2.30 |
| Electronegativity | χ | 3.55 |
| Electrophilicity Index | ω | 2.74 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites Identification
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack tci-thaijo.orgthaiscience.info. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. For this compound, these sites would likely be around the nitrogen and oxygen atoms, as well as the sulfur atom, due to their lone pairs of electrons. Blue regions indicate positive electrostatic potential, which are electron-deficient areas prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms (like the -NH2 and -OH groups) researchgate.net. Green regions represent neutral potential. The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species rsc.orgsemanticscholar.org.
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule acadpubl.eunih.gov. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized, chemically intuitive bonding, lone pair, and anti-bonding orbitals.
Molecular Docking Studies for Ligand-Target Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor nih.govmdpi.com. This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.
In a docking study of this compound, the molecule would be placed into the active site of a target protein of interest (e.g., a kinase or enzyme implicated in a disease). The docking algorithm samples numerous conformations and orientations of the ligand, scoring them based on a function that estimates the binding energy nih.govactascientific.com. The results would identify the most stable binding pose and detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. For example, the amino and hydroxyl groups of the compound are likely candidates for forming hydrogen bonds with the protein target.
Table 3: Hypothetical Molecular Docking Results (Illustrative Data)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase X | -8.5 | ASP 150 | Hydrogen Bond (with -NH2) |
| LYS 88 | Hydrogen Bond (with -OH) | ||
| Enzyme Y | -7.9 | PHE 210 | π-π Stacking (with phenol ring) |
| LEU 120 | Hydrophobic Interaction |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and stability of the system over time mdpi.commdpi.com. An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion.
For this compound, an MD simulation could be run on the ligand-protein complex obtained from docking. The simulation would reveal how the ligand's conformation changes within the binding pocket and how stable the key interactions (like hydrogen bonds) are over a period of nanoseconds. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. This analysis provides a more realistic understanding of the binding event than static docking alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities nih.govnih.gov. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an observed activity, such as inhibitory concentration (IC50).
To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities is required mdpi.comscispace.com. Various descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a predictive model nih.gov. This model could then be used to predict the biological activity of new, untested compounds like this compound and to identify which structural features are most important for its activity.
Molecular Interactions and Supramolecular Assembly of 2 2 Aminothiazol 4 Yl 5 Fluorophenol
Hydrogen Bonding Networks Involving Amine, Hydroxyl, and Thiazole (B1198619) Nitrogen Atoms
Hydrogen bonding plays a pivotal role in the molecular arrangement of 2-(2-aminothiazol-4-yl)-5-fluorophenol. The molecule possesses both hydrogen bond donors (the amine -NH₂ group and the hydroxyl -OH group) and hydrogen bond acceptors (the thiazole nitrogen atom and the hydroxyl oxygen atom). This combination allows for the formation of robust and directional hydrogen bonding networks.
Based on studies of analogous compounds, such as 2-(2-amino-5-methylthiazol-4-yl)phenol, it is highly probable that both intramolecular and intermolecular hydrogen bonds are present. nih.gov An intramolecular hydrogen bond can be expected to form between the hydroxyl group and the nitrogen atom of the thiazole ring (O-H···N). nih.gov This interaction would lead to the formation of a stable five-membered ring, influencing the planarity of the molecule.
π-π Stacking Interactions between Aromatic Rings
The planar aromatic systems of the fluorophenyl and aminothiazole rings in this compound create the potential for π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, contribute significantly to the stabilization of the crystal structure. researchgate.net
In similar crystal structures of aminothiazole derivatives, the thiazole and phenyl rings are often observed to be nearly co-planar, which facilitates face-to-face or offset π-π stacking. nih.gov The specific geometry of the stacking, whether parallel-displaced or T-shaped, will depend on the electronic nature of the rings and the influence of other intermolecular forces. The electron-withdrawing fluorine atom on the phenyl ring can modulate the quadrupole moment of the ring, potentially influencing the strength and geometry of these interactions. soton.ac.uk Theoretical studies on related systems have shown that π-stacking can be a significant structure-directing force in the crystal engineering of pyrazolyl-thiazole derivatives. rsc.org
Halogen Bonding Interactions Involving the Fluorine Substituent
The presence of a fluorine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. nih.gov While fluorine is the least polarizable of the halogens, it can participate in halogen bonding, particularly when attached to an electron-withdrawing aromatic ring. acs.org
Coordination Chemistry with Metal Centers (e.g., Formation of Organometallic Complexes)
The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The primary coordination sites are the nitrogen atom of the thiazole ring, the nitrogen atom of the amino group, and the oxygen atom of the hydroxyl group. acs.orgnih.gov
Aminothiazole derivatives are well-known to form stable complexes with a variety of transition metals. royalsocietypublishing.org Coordination can occur in a bidentate or tridentate fashion, depending on the metal ion and the reaction conditions. For instance, the ligand could coordinate to a metal center through the thiazole nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. The hydroxyl group could also participate in coordination, either in its protonated or deprotonated form. The formation of such organometallic complexes can significantly alter the electronic and steric properties of the organic ligand. nih.gov The coordination geometry around the metal center is influenced by both the nature of the metal and the ligand framework. acs.org
Supramolecular Self-Assembly in Crystalline and Amorphous States
The culmination of the aforementioned non-covalent interactions—hydrogen bonding, π-π stacking, halogen bonding, and van der Waals forces—governs the supramolecular self-assembly of this compound in both its crystalline and potentially amorphous states. In the crystalline state, these interactions work in concert to produce a highly ordered, three-dimensional lattice.
Future Research Directions and Potential Applications
Rational Design of Novel Analogs with Enhanced Biological Specificity and Potency
The rational design of new analogs based on the 2-(2-aminothiazol-4-yl)-5-fluorophenol scaffold is a primary avenue for future research. The goal of such endeavors would be to systematically modify the core structure to enhance its interaction with specific biological targets, thereby increasing its potency and selectivity. Structure-activity relationship (SAR) studies will be pivotal in guiding these modifications. nih.gov
Key areas for structural modification include:
The Aminothiazole Core: The 2-amino group is a key site for derivatization. Acylation, sulfonylation, or the introduction of substituted alkyl or aryl groups could significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
The Fluorophenol Ring: The fluorine atom at the 5-position is expected to enhance metabolic stability and binding affinity due to its electron-withdrawing nature. Further modifications to the phenol (B47542) ring, such as the introduction of additional substituents or altering the position of the fluorine and hydroxyl groups, could fine-tune the electronic properties and steric profile of the molecule.
Linker Modifications: For analogs where the core structure is linked to another pharmacophore, the nature and length of the linker can be optimized to ensure the correct spatial orientation for optimal target engagement.
A hypothetical SAR study for novel analogs of this compound could explore the following modifications to enhance a specific biological activity, such as kinase inhibition:
| Modification Site | Proposed Substitution | Hypothesized Impact on Activity |
| 2-Amino Group | Acetamide | Increased hydrogen bonding potential |
| 2-Amino Group | Phenylurea | Enhanced hydrophobic interactions |
| Phenol Ring | Additional Fluoro Group | Increased metabolic stability |
| Phenol Ring | Methoxy Group | Altered electronic properties |
These targeted modifications, guided by computational modeling and empirical testing, could lead to the development of highly potent and selective therapeutic agents.
Exploration of New Biological Targets and Therapeutic Areas for Aminothiazole-Fluorophenol Scaffolds
The 2-aminothiazole (B372263) moiety is a well-established pharmacophore present in a variety of approved drugs and clinical candidates. wikipedia.org This suggests that the this compound scaffold could be active against a wide range of biological targets and in diverse therapeutic areas. Future research should therefore focus on screening this compound and its rationally designed analogs against a broad panel of biological targets.
Potential therapeutic areas and biological targets for investigation include:
Oncology: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity by inhibiting various protein kinases, such as Aurora kinases. nih.gov The this compound scaffold should be investigated for its potential as a kinase inhibitor in various cancer cell lines.
Infectious Diseases: The aminothiazole core is found in several antimicrobial and antiviral agents. nih.govnih.gov Analogs of this compound could be developed as novel antibiotics, antifungals, or antivirals, potentially overcoming existing drug resistance mechanisms.
Inflammatory Diseases: Certain 2-aminothiazole derivatives have shown anti-inflammatory properties. The potential of the this compound scaffold to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or cytokines, warrants investigation.
Neurodegenerative Diseases: Given the role of protein misfolding and aggregation in neurodegenerative diseases, and the ability of some heterocyclic compounds to interfere with these processes, the potential neuroprotective effects of this scaffold could be explored.
A summary of potential biological targets for the aminothiazole-fluorophenol scaffold is presented below:
| Therapeutic Area | Potential Biological Targets |
| Oncology | Protein Kinases (e.g., Aurora, VEGFR), PI3K |
| Infectious Diseases | Bacterial DNA gyrase, Fungal lanosterol (B1674476) 14α-demethylase |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines |
| Neurodegenerative Diseases | Beta-amyloid aggregation, Tau protein phosphorylation |
Development of Advanced Synthetic Methodologies for Scalable Production
For any promising compound to transition from a laboratory curiosity to a viable therapeutic or functional material, the development of efficient and scalable synthetic methods is crucial. Future research should focus on optimizing the synthesis of this compound and its derivatives to ensure high yields, purity, and cost-effectiveness.
Key areas for development in synthetic methodology include:
One-Pot Syntheses: Designing one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel can significantly improve efficiency and reduce waste. tandfonline.com
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. acs.org The application of flow chemistry to the synthesis of 2-aminothiazole derivatives is a promising area for future development. youtube.com
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reagents should be prioritized to develop sustainable synthetic routes. tandfonline.com
A comparison of traditional batch synthesis with a potential flow chemistry approach for a key synthetic step is outlined below:
| Parameter | Traditional Batch Synthesis | Flow Chemistry |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Difficult to scale up | Readily scalable |
| Safety | Handling of large volumes of hazardous reagents | Smaller reaction volumes, enhanced safety |
| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and mixing |
Integration of Multidisciplinary Approaches (e.g., Cheminformatics, Systems Biology)
A modern and efficient approach to drug discovery and development relies on the integration of multiple scientific disciplines. For the this compound scaffold, a multidisciplinary strategy will be essential to accelerate the identification of lead compounds and to understand their mechanisms of action.
Key multidisciplinary approaches to be integrated include:
Cheminformatics and Computational Chemistry: In silico methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to predict the biological activity of novel analogs and to understand their binding interactions with target proteins. nih.govbohrium.comtandfonline.comjocpr.comnih.gov This can help to prioritize the synthesis of the most promising compounds.
Systems Biology: A systems biology approach can provide a holistic understanding of how a compound affects a biological system. drugtargetreview.comdiva-portal.org By analyzing the global changes in gene expression, protein levels, and metabolite concentrations in response to treatment with a this compound analog, it may be possible to identify its primary targets and off-target effects. drugtargetreview.com
The workflow for an integrated multidisciplinary approach could be as follows:
In Silico Screening: A virtual library of this compound analogs is screened against a panel of biological targets using molecular docking.
Prioritization and Synthesis: The most promising candidates from the in silico screen are synthesized.
In Vitro Testing: The synthesized compounds are tested in biochemical and cell-based assays to determine their biological activity.
Systems Biology Analysis: The most active compounds are subjected to transcriptomic, proteomic, and metabolomic profiling to elucidate their mechanism of action.
Lead Optimization: The data from all stages is used to rationally design the next generation of analogs with improved properties.
Investigation of Material Science Applications (e.g., as Fluorescent Probes or Dyes)
Beyond their potential therapeutic applications, aminothiazole derivatives also possess interesting photophysical properties that make them attractive candidates for applications in material science. The this compound scaffold, with its extended π-system and potential for intramolecular charge transfer, is a promising starting point for the development of novel functional materials.
Potential material science applications include:
Fluorescent Probes: The fluorescence properties of aminothiazole derivatives can be sensitive to their local environment. nih.gov This makes them suitable for development as fluorescent probes for the detection of specific ions, molecules, or changes in biological systems. mdpi.comnih.govscilit.com
Organic Dyes: Azo dyes based on 2-aminothiazole have been synthesized and investigated for their coloration properties. acs.org The this compound scaffold could be used to create novel dyes with specific absorption and emission characteristics for applications in textiles, imaging, and organic electronics.
The potential for developing a fluorescent probe from the this compound scaffold could be initiated by exploring its response to different analytes:
| Analyte | Hypothesized Fluorescence Response | Potential Application |
| Metal Ions (e.g., Zn²⁺, Cu²⁺) | "Turn-on" or "turn-off" fluorescence | Detection of metal ion concentrations in biological or environmental samples |
| pH | pH-dependent fluorescence intensity or wavelength | Intracellular pH sensing |
| Reactive Oxygen Species (ROS) | Change in fluorescence upon reaction with ROS | Imaging oxidative stress in cells |
Q & A
Q. What are the optimal synthetic routes for 2-(2-Aminothiazol-4-yl)-5-fluorophenol, and how can purity be ensured?
Methodological Answer: The synthesis typically involves sequential functionalization of the thiazole and phenol rings. A common approach includes:
Thiazole Formation : Condensation of thiourea derivatives with α-haloketones under basic conditions to form the 2-aminothiazole core .
Fluorophenol Coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 5-fluorophenol moiety, using palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., DMF) .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity. LC-MS or NMR (¹H/¹³C) is recommended for purity validation .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on the thiazole (δ 6.8–7.2 ppm) and fluorophenol (δ 6.5–7.5 ppm) rings. The amine group (NH₂) may show broad peaks at δ 4.5–5.5 ppm .
- FT-IR : Confirm N-H stretching (3200–3400 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm mass accuracy .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies should assess:
- Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation. Degradation products (e.g., oxidized thiazole) can be monitored via HPLC at 254 nm .
- pH Sensitivity : Test solubility in buffered solutions (pH 2–9). Precipitation occurs at pH <4 due to protonation of the amine group .
- Light Exposure : Use amber vials to prevent photodegradation; UV-Vis spectroscopy tracks absorbance shifts .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents on the thiazole (e.g., methyl, ethyl) or phenol (e.g., chloro, nitro) rings. Computational docking (AutoDock Vina) predicts binding affinity to target enzymes (e.g., bacterial penicillin-binding proteins) .
- Bioisosteric Replacement : Replace fluorine with trifluoromethyl or methoxy groups to alter lipophilicity (logP) and membrane permeability .
Q. What analytical strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Reproducibility : Validate antimicrobial activity (MIC assays) across multiple bacterial strains (e.g., S. aureus, E. coli) using standardized CLSI protocols .
- Metabolite Interference : Use LC-MS/MS to identify metabolites (e.g., glucuronidated forms) that may mask parent compound activity .
- Control Experiments : Compare with known inhibitors (e.g., cefdinir) to rule off-target effects .
Q. How do enantiomeric forms of this compound impact its pharmacokinetic profile?
Methodological Answer:
- Chiral Synthesis : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to isolate (R)- and (S)-enantiomers .
- Pharmacokinetics : Conduct in vivo studies (rodents) to compare bioavailability (Cₘₐₓ, AUC) and half-life. Chiral HPLC (Chiracel OD-H column) separates enantiomers .
Q. What are the key impurities in industrial-scale synthesis, and how are they quantified?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
